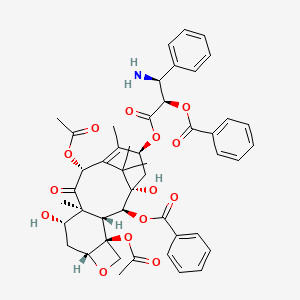
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-, also known by its chemical name with the molecular formula C23H38N2O5, is a compound with a molecular weight of 422.6 g/mol. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(22The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Propriétés
Numéro CAS |
125075-54-9 |
|---|---|
Formule moléculaire |
C23H38N2O5 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
(Z)-7-[(1S,2S,3S,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19-,20+/m0/s1 |
Clé InChI |
OPZODFCEYJMBAM-QRZISYOPSA-N |
SMILES isomérique |
CCCCCCC(=O)NCC(=O)NC[C@H]1[C@H]2CC[C@@H]([C@H]1C/C=C\CCCC(=O)O)O2 |
SMILES |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
SMILES canonique |
CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |
Synonymes |
7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(4-carboxy-3-oxo-1,2-thiazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1244420.png)
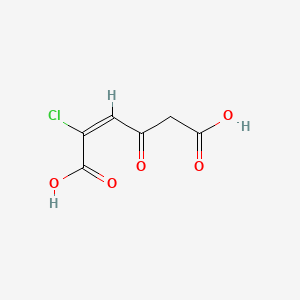
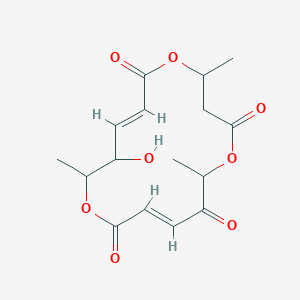


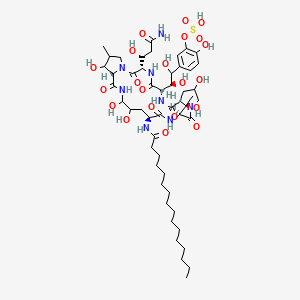
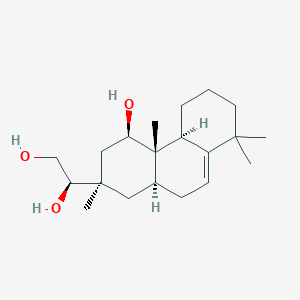
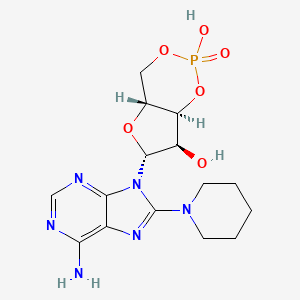

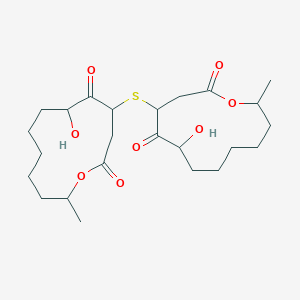
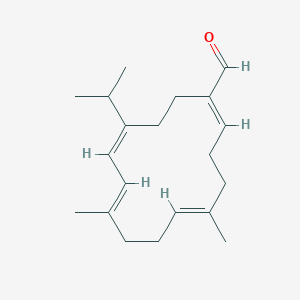
![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)
